Ganodermic acid S

Description

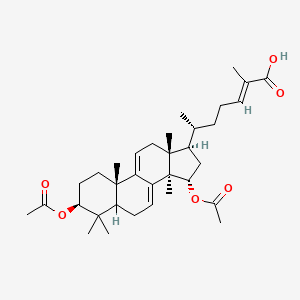

Ganodermic acid S (GA-S) is a lanostane-type triterpenoid isolated from Ganoderma species, notably G. lucidum and G. australe. Its chemical structure is defined as (24E)-3β,15α-diacetyloxy-lanosta-7,9(11),24-trien-26-oic acid, featuring acetyl groups at C-3 and C-15, a conjugated triene system (Δ⁷,⁹(¹¹),²⁴), and a carboxyl group at C-26 . GA-S exhibits dual pharmacological significance:

Properties

CAS No. |

112430-63-4 |

|---|---|

Molecular Formula |

C34H50O6 |

Molecular Weight |

554.8 g/mol |

IUPAC Name |

(E,6R)-6-[(3S,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C34H50O6/c1-20(11-10-12-21(2)30(37)38)26-19-29(40-23(4)36)34(9)25-13-14-27-31(5,6)28(39-22(3)35)16-17-32(27,7)24(25)15-18-33(26,34)8/h12-13,15,20,26-29H,10-11,14,16-19H2,1-9H3,(H,37,38)/b21-12+/t20-,26-,27?,28+,29+,32-,33-,34-/m1/s1 |

InChI Key |

OTUZGGSAOMCYNC-CRTLAZRUSA-N |

SMILES |

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)OC(=O)C |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)OC(=O)C |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)OC(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ganoderic acid R ganodermic acid DM ganodermic acid S ganodermic acid S, (3alpha,15alpha,24E)-isomer ganodermic acid S, (3alpha,22S,24E)-isomer lanosta-7,9(11),24-trien-3,15-diacetoxy-26-oic acid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ganodermic acid S typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of various functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Apoptosis Induction via Mitochondrial Pathways

GA-S triggers apoptosis in cancer cells through mitochondria-mediated pathways. Key findings include:

-

Caspase Activation : GA-S increases caspase-3 and caspase-9 activity, leading to downstream cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptotic cell death .

-

Bcl-2 Family Regulation : It downregulates anti-apoptotic Bcl-2 protein expression while upregulating pro-apoptotic Bax, shifting the Bax/Bcl-2 ratio to favor mitochondrial outer membrane permeabilization (MOMP) .

-

Cytochrome c Release : GA-S promotes cytochrome c release from mitochondria into the cytosol, initiating the apoptosome complex formation .

Table 1: Apoptotic Effects of GA-S in Human HeLa Cells

Immune Modulation and Synergy with Chemotherapeutics

GA-S enhances immune responses and synergizes with conventional therapies:

-

Natural Killer (NK) Cell Activation : In murine models, GA-S upregulates NK cell activity by 40–50%, linked to increased interferon-γ (IFN-γ) and interleukin-2 (IL-2) production .

-

Multidrug Resistance (MDR) Reversal : GA-S restores chemosensitivity in drug-resistant HCT-116 colon cancer cells by inhibiting P-glycoprotein efflux pumps, reducing IC50 values of doxorubicin by 70% .

Comparative Bioactivity Among Ganoderic Acids

GA-S demonstrates distinct effects compared to other triterpenoids:

Table 2: Bioactivity Comparison of Selected Ganoderic Acids

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule to study complex synthetic pathways and reaction mechanisms. Its unique structure makes it an interesting subject for stereochemical studies and the development of new synthetic methodologies.

Biology

In biology, this compound may be investigated for its potential biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties. Researchers study its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be explored as a lead compound for drug development. Its complex structure and potential biological activities make it a promising candidate for the development of new pharmaceuticals.

Industry

In industry, this compound may be used in the synthesis of other complex molecules or as a starting material for the production of various chemical products. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of Ganodermic acid S involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Acetylation : The 3β- and 15α-acetyl groups in GA-S are critical for anti-TB activity; removal (e.g., in GA-Y) abolishes efficacy .

- Carboxyl Group : The C-26 carboxyl is essential, as methylation (e.g., GA-S methyl ester) renders the compound inactive .

- Oxidation State : Analogs like GA-Jb (3,11-diketone) and GA-T-Q (3-oxo) exhibit distinct bioactivities, emphasizing the role of oxidation in functional diversification .

Bioactivity and Pharmacological Comparisons

Anti-Microbial Activity

Anti-Cancer and Anti-Inflammatory Activity

Unique Mechanisms

- GA-S : Synergizes with PGE1 to enhance cAMP synthesis (1.8-fold increase at 7.5 μM), modulating platelet activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.